Mass Spectrometric Differentiation
Clindamycin B-d3 is distinguished from its unlabeled counterpart, Clindamycin B, by a +3 Dalton mass shift resulting from the substitution of three hydrogen atoms with deuterium at the N-methyl position of the pyrrolidine ring . This isotopic labeling is confirmed by the compound's molecular weight of 414.0 g/mol, compared to approximately 411.0 g/mol for the non-deuterated form . Under positive electrospray ionization (ESI+) conditions typical for LC-MS/MS analysis, Clindamycin B-d3 generates a protonated molecular ion at mass-to-charge ratio (m/z) 414.2 [M+H]⁺, while the unlabeled analyte would be observed at m/z ~411.2 [M+H]⁺ . This 3.0 m/z difference in the precursor ion is sufficient to ensure complete chromatographic co-elution with the target analyte while providing complete mass spectral resolution, a fundamental requirement for a valid stable isotope-labeled internal standard (SIL-IS) .
| Evidence Dimension | Molecular Mass and Characteristic Ion (m/z) |
|---|---|
| Target Compound Data | Molecular weight: 414.0 g/mol; [M+H]⁺ m/z = 414.2 |
| Comparator Or Baseline | Unlabeled Clindamycin B: Molecular weight ~411.0 g/mol; [M+H]⁺ m/z ~411.2 |
| Quantified Difference | +3 Da mass shift; +3.0 m/z shift for [M+H]⁺ ion |
| Conditions | Positive electrospray ionization (ESI+) liquid chromatography-mass spectrometry (LC-MS) |
Why This Matters
This quantitative mass difference is the essential property that allows Clindamycin B-d3 to function as a precise internal standard, correcting for analytical variability and ensuring accurate quantification of clindamycin-related impurities in complex samples.
